

"physicochemical properties of N-Ethyl 4-boronobenzenesulfonamide"

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Compound of Interest

Compound Name: *N-Ethyl 4-boronobenzenesulfonamide*

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An In-depth Technical Guide to the Physicochemical Properties of N-Ethyl-4-methylbenzenesulfonamide: A Surrogate for **N-Ethyl 4-boronobenzenesulfonamide**

A Note to the Reader: Initial searches for "**N-Ethyl 4-boronobenzenesulfonamide**" did not yield specific data for this compound. Consequently, this guide focuses on the closely related and well-characterized compound, N-Ethyl-4-methylbenzenesulfonamide. This molecule serves as a valuable surrogate, providing insights into the core physicochemical properties of N-ethylated benzenesulfonamides. Furthermore, this guide incorporates a discussion on the significance of boronic acid derivatives in medicinal chemistry, offering a rationale for the potential interest in the originally requested compound.

Introduction

N-Ethyl-4-methylbenzenesulfonamide, also known as N-Ethyl-p-toluenesulfonamide, is an organic compound featuring a sulfonamide functional group.[1] This structure consists of a sulfonyl group ($-SO_2$) linked to a benzene ring, which is further substituted with both an ethyl and a methyl group.[1] Typically a white to off-white solid at room temperature, it finds utility as a plasticizer and as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry.[1][2] The sulfonamide moiety is a well-established pharmacophore, known for conferring properties such as antibacterial activity.[1][3] The ethyl and methyl groups on the molecule influence its lipophilicity and overall reactivity.[1]

The interest in boronic acid derivatives of such structures, like the hypothetical **N-Ethyl 4-boronobenzenesulfonamide**, stems from the unique chemical properties of boron. Boron-containing compounds have seen a surge in interest in drug discovery, particularly after the FDA approval of bortezomib (Velcade) in 2003.[4][5] The Lewis acidity of the boron atom allows for the formation of reversible covalent bonds with biological targets, a mechanism that has been successfully exploited in the development of anticancer, antibacterial, and antiviral agents.[6][7]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |
|-------------------|--|--------|
| Molecular Formula | C ₉ H ₁₃ NO ₂ S | [8] |
| Molecular Weight | 199.27 g/mol | [9] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 62-65 °C | [8] |
| Solubility | Soluble in polar organic solvents; Insoluble in water. | [1][2] |
| pKa | 11.86 ± 0.50 (Predicted) | [2] |
| LogP (Predicted) | 1.6 | [9] |

Structural Identifiers:

- CAS Registry Number: 80-39-7[8]
- SMILES: CCNS(=O)(=O)C1=CC=C(C=C1)C[9]
- InChI: InChI=1S/C9H13NO2S/c1-3-10-13(11,12)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3[8]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of N-Ethyl-4-methylbenzenesulfonamide.

- Infrared (IR) Spectroscopy: The IR spectrum of N-Ethyl-4-methylbenzenesulfonamide has been evaluated by the Coblenz Society.[8] Key absorptions would include those corresponding to the S=O stretches of the sulfonamide group, C-H stretches of the aromatic and aliphatic portions, and the N-H stretch.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Proton NMR provides information on the chemical environment of the hydrogen atoms in the molecule.
 - ¹³C NMR: Carbon NMR is used to determine the types of carbon atoms present.[10]
- Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[11]

Experimental Protocols

The determination of the physicochemical properties of N-Ethyl-4-methylbenzenesulfonamide involves standard analytical techniques.

Synthesis of N-Ethyl-4-methylbenzenesulfonamide

A common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with ethylamine in the presence of a base.

Materials:

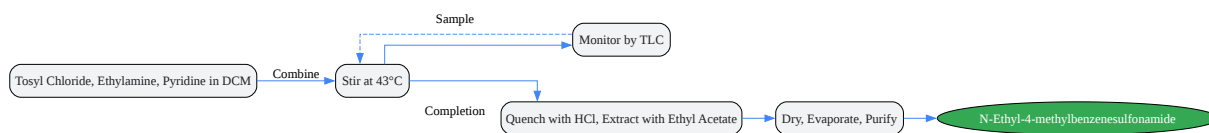
- 4-methylbenzenesulfonyl chloride (tosyl chloride)
- Ethylamine
- Pyridine or another suitable base

- Dichloromethane (DCM) or other suitable solvent
- Hydrochloric acid (1 M)
- Anhydrous sodium sulfate
- Ethyl acetate
- Petroleum ether

Procedure:

- Dissolve 4-methylbenzenesulfonyl chloride in DCM.
- Add ethylamine and pyridine to the solution.
- Stir the reaction mixture at a controlled temperature (e.g., 43 °C) for several hours.[\[12\]](#)
- Monitor the reaction progress using Thin Layer Chromatography (TLC).[\[12\]](#)
- Upon completion, quench the reaction by adding 1 M HCl.[\[12\]](#)
- Extract the product with ethyl acetate.[\[12\]](#)
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[\[12\]](#)
- Evaporate the solvent under reduced pressure to obtain the crude product.[\[12\]](#)
- Purify the crude product by recrystallization or column chromatography.

Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The workup with HCl removes excess pyridine and ethylamine.

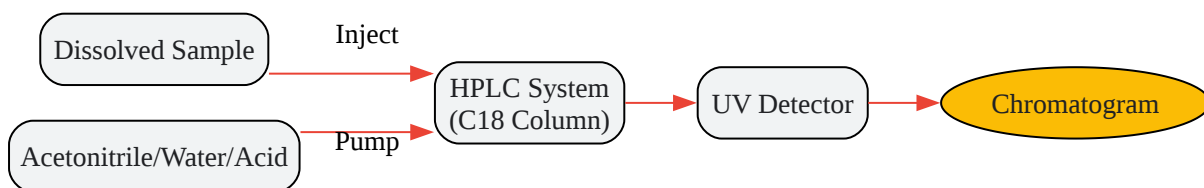


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Caption: Synthesis workflow for N-Ethyl-4-methylbenzenesulfonamide.

Determination of Physicochemical Properties

- **Melting Point:** Determined using a standard melting point apparatus. The narrow range of 62-65 °C suggests a relatively pure compound.[8]
- **Solubility:** Assessed by adding a small amount of the compound to various solvents (e.g., water, chloroform, methanol) and observing for dissolution.[2]
- **Chromatographic Analysis (HPLC):** Reversed-phase High-Performance Liquid Chromatography (HPLC) can be used for purity assessment and quantification. A typical method would use a C18 column with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[13]



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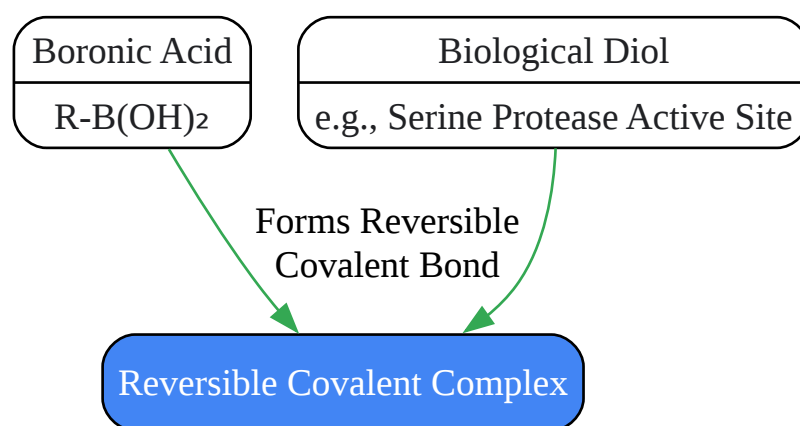
Caption: HPLC analysis workflow for N-Ethyl-4-methylbenzenesulfonamide.

The Role of Boronic Acids in Drug Discovery

The hypothetical "**N-Ethyl 4-boronobenzenesulfonamide**" would replace the methyl group with a boronic acid [-B(OH)₂] group. This substitution would dramatically alter the compound's properties and potential biological activity. Boronic acids are known to engage in reversible covalent interactions with diols, a feature present in many biological molecules like sugars and the active sites of some enzymes.[5]

Key Applications of Boron-Containing Compounds:

- **Proteasome Inhibitors:** Bortezomib and ixazomib are boronic acid-containing drugs that inhibit the proteasome, a key target in cancer therapy, particularly for multiple myeloma.[4][14]
- **β-Lactamase Inhibitors:** Vaborbactam is a cyclic boronic acid that inhibits β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria.[4][5]
- **Antifungal and Anti-inflammatory Agents:** Benzoxaboroles, a class of boron-containing heterocycles, have shown promise as antifungal (tavaborole) and anti-inflammatory (crisaborole) agents.[4]
- **Neutron Capture Therapy:** The boron-10 isotope has a unique ability to capture neutrons, leading to localized cell death. This property is being explored in boron neutron capture therapy (BNCT) for cancer treatment.[4]



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Caption: Interaction of a boronic acid with a biological diol.

Conclusion

While specific data for **N-Ethyl 4-boronobenzenesulfonamide** is not currently available, a thorough understanding of its close analog, N-Ethyl-4-methylbenzenesulfonamide, provides a solid foundation for predicting its physicochemical properties. The well-established role of the sulfonamide moiety in medicinal chemistry, combined with the unique and potent biological activities of boronic acids, suggests that **N-Ethyl 4-boronobenzenesulfonamide** and similar structures represent a promising area for future research in drug discovery. The synthetic and analytical protocols outlined in this guide for the methyl analog are directly applicable to the investigation of novel boronic acid derivatives.

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